(Z)-N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c21-16(24)13-26-20-23-18(15-9-5-2-6-10-15)19(27-20)22-17(25)12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H2,21,24)(H,22,25)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGMTJDUXMIADR-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-phenylacrylamide is a complex organic compound with potential biological activities. Its structure features a thiazole ring, an amino-oxoethylthio group, and a phenylacrylamide moiety, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-phenylacrylamide. Its molecular formula is C20H19N3O2S2, with a molecular weight of 403.5 g/mol. The structural features include:
| Structural Feature | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen, contributing to its biological activity. |
| Amino-Oxoethyl Group | Potentially involved in enzyme inhibition and receptor interactions. |
| Phenylacrylamide Moiety | Enhances the compound's lipophilicity and potential therapeutic effects. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and the amino group are critical for binding to enzymes or receptors, leading to modulation of biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Studies have indicated that compounds similar to (Z)-N-(2-amino-2-oxoethyl)thio derivatives exhibit significant anticancer properties. For example, derivatives containing thiazole rings have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB231 | 10 | Moderate |
| Compound B | Huh7 | 5 | High |
| Compound C | HeLa | 15 | Moderate |
These findings suggest that the thiazole moiety contributes to the cytotoxic effects observed in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth effectively:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the potential use of this compound in treating bacterial infections.
Case Studies
-
Study on Pancreatic β-cell Protection
A study explored a related compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The compound exhibited a maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, demonstrating its potential in diabetes treatment by protecting β-cell viability against stress-induced apoptosis . -
PPARγ Agonistic Activity
Another investigation focused on thiazole derivatives as PPARγ agonists, showing that certain analogs had comparable potency to established drugs like rosiglitazone (EC50 = 0.75 ± 0.20 μM). This suggests that compounds based on the thiazole structure can influence glucose metabolism and may serve as potential antidiabetic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiazole- and acrylamide-containing derivatives. Below is a comparative analysis with structurally related molecules from the evidence:
Key Observations
Structural Divergence :
- It lacks the thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidine) present in Compounds 9–13, instead retaining a simpler thiazole core.
- The (Z)-3-phenylacrylamide group replaces the thioxoacetamide side chains seen in Compounds 9–13.
Synthetic Efficiency: Compounds 9–13 exhibit yields ranging from 53% to 90%, influenced by electron-withdrawing/donating substituents (e.g., nitro groups in Compounds 12–13 reduced yields to ~55%) .
Physicochemical Properties: Melting points for Compounds 9–13 correlate with substituent polarity; for example, Compound 10 (indole-substituted) has a higher melting point (206–207°C) than Compound 11 (147–148°C) with a methylphenyl group . The target compound’s 2-amino-2-oxoethylthio group may enhance solubility compared to the thioxoacetamide derivatives, though experimental data are lacking.
Research Findings and Implications
- Bioactivity Potential: Thiazole and acrylamide derivatives are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory activities. For example: Compounds with nitro-furyl groups (e.g., Compounds 12–13) may exhibit enhanced antibacterial activity due to nitro group reactivity . The acrylamide moiety in the target compound could facilitate interactions with biological targets (e.g., kinases) via hydrogen bonding .
- Limitations: No direct bioactivity data for the target compound are available in the provided evidence. Comparative studies require further synthesis and functional assays.
Q & A
Q. What are the key functional groups in this compound, and how are they characterized experimentally?
The compound contains a thiazole core, acrylamide backbone, phenyl substituents, and a thioether-linked 2-amino-2-oxoethyl group. Characterization employs:
Q. What synthetic routes are reported for this compound?
Common methods include:
- Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., toluene/water, 8:2, 5–7 h) .
- Acetamide coupling : Reaction of 2-amino-thiazole intermediates with chloroacetyl chloride in dioxane/triethylamine at 20–25°C .
- Z-Isomer control : Use of stereoselective conditions (e.g., low-temperature acrylation) to favor the (Z)-configuration .
Q. What purification techniques are recommended post-synthesis?
- Recrystallization : Ethanol or ethanol-DMF mixtures for solid products .
- Column chromatography : For resolving stereoisomers using silica gel and ethyl acetate/hexane gradients .
- Liquid-liquid extraction : Ethyl acetate for isolating liquid intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution in acetamide coupling .
- Catalyst use : Triethylamine as a base improves chloroacetyl chloride reactivity .
- Temperature control : Reflux (~80–100°C) accelerates cyclization but requires TLC monitoring (hexane:ethyl acetate, 9:1) to avoid byproducts .
Q. How should researchers address spectral data discrepancies during structural confirmation?
- Recrystallization : Eliminate impurities causing split NMR peaks .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray crystallography : Definitive confirmation of stereochemistry for the (Z)-isomer .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Anticancer assays : MTT or SRB tests against cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to its thiazole-acrylamide scaffold .
Q. What strategies guide structure-activity relationship (SAR) studies for analog design?
- Phenyl substitution : Introducing electron-withdrawing groups (e.g., nitro, acetyl) at the 4-phenyl position to enhance cytotoxicity .
- Thioether modification : Replacing the 2-amino-2-oxoethyl group with alkyl/aryl thiols to modulate solubility .
- Stereochemical tuning : Comparing (Z)- and (E)-isomers to assess configuration-dependent bioactivity .
Data Contradiction and Methodological Challenges
Q. How to resolve conflicting bioactivity data across studies?
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .
- Metabolic stability tests : Evaluate compound degradation in assay media via LC-MS .
- Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
Q. Why do crystallization outcomes vary between batches?
- Solvent polarity : Ethanol vs. DMF alters crystal packing and purity .
- Cooling rate : Slow cooling (0.5°C/min) promotes larger, purer crystals .
- Seeding : Introduce pre-formed crystals to guide nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
